molecular formula C9H11ClFN3 B1489313 4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2026541-19-3

4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine

Cat. No. B1489313
CAS RN: 2026541-19-3
M. Wt: 215.65 g/mol
InChI Key: OUWYZWORQUSVTG-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine (4-CPFMP) is a synthetic molecule composed of a pyrimidine ring with a chlorine, fluorine, and methyl substituents. It is a member of the pyrrolidine family of compounds, which are known for their diverse range of biological activities. 4-CPFMP has been extensively studied due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of fluoropyrimidines and their derivatives have been a subject of interest. For example, studies have demonstrated the synthesis of simple fluoropyrimidines and their reactions, indicating that fluoropyrimidines react significantly faster than other halogenopyrimidines, providing insights into their unique chemical behaviors (Brown & Waring, 1974). Additionally, investigations into the halogen/halogen displacement in pyridines and other heterocycles, including chloropyrimidines, highlight their potential utility in synthetic organic chemistry (Schlosser & Cottet, 2002).

Medicinal Chemistry Applications

Fluoropyrrolidine derivatives have been highlighted for their significance in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected fluoropyrrolidine-2-carbonyl fluorides showcases their utility as synthons for medicinal applications (Singh & Umemoto, 2011). Another study provides a comprehensive analysis of a molecule acting as an alpha-2-imidazoline receptor agonist antihypertensive agent, offering insights into its molecular structure and potential therapeutic benefits (Aayisha et al., 2019).

Structural Analysis and Characterization

The crystal and molecular structures of compounds containing chloro and methyl groups on the pyrimidine ring have been extensively studied to understand their conformational and structural properties. For instance, the crystal structures of benzyl-(chloromethylpyrimidin-yl)amine compounds have been determined, providing valuable information on their molecular conformations and potential applications (Odell et al., 2007).

properties

IUPAC Name

4-chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWYZWORQUSVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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